molecular formula C6H10BrN3 B2378424 3-Bromo-1-isopropyl-1H-pyrazol-5-amine CAS No. 1446407-07-3

3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B2378424
CAS No.: 1446407-07-3
M. Wt: 204.071
InChI Key: NWMJIZNDQSSWNG-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C6H10BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine typically involves the bromination of 1-isopropyl-1H-pyrazol-5-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-isopropyl-1H-pyrazol-5-amine, while oxidation with hydrogen peroxide can produce 3-bromo-1-isopropyl-1H-pyrazol-5-one .

Scientific Research Applications

3-Bromo-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazol-5-amine
  • 1-Isopropyl-1H-pyrazol-5-amine
  • 3-Chloro-1-isopropyl-1H-pyrazol-5-amine

Uniqueness

3-Bromo-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the isopropyl group influences its lipophilicity and binding affinity to molecular targets .

Properties

IUPAC Name

5-bromo-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMJIZNDQSSWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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